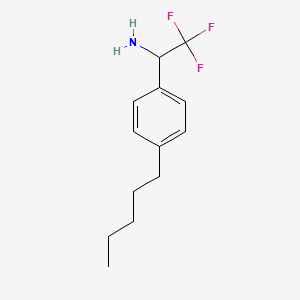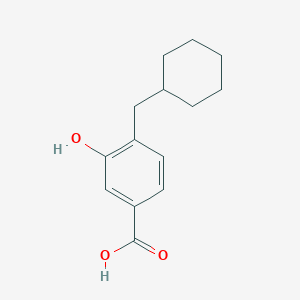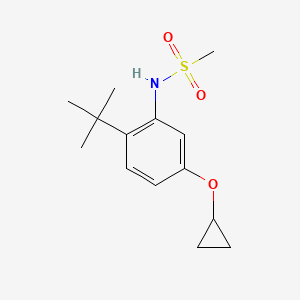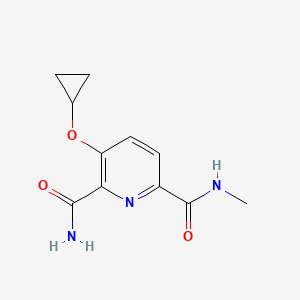
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and an isonicotinamide core.
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide: This compound has a similar structure but lacks the N-methyl group.
3-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)isonicotinamide: This compound has an additional methyl group on the nitrogen atom.
Propriétés
Formule moléculaire |
C11H15N3O4S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-(methanesulfonamido)-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)10-8(14-19(2,16)17)5-13-6-9(10)18-7-3-4-7/h5-7,14H,3-4H2,1-2H3,(H,12,15) |
Clé InChI |
CRQCUDMXZKTKON-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=NC=C1NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)

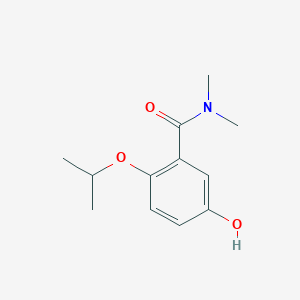
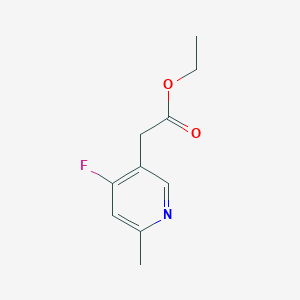

![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
